Ethyl (3,4-Dimethylphenyl)difluoroacetate

Lipophilicity Drug-likeness SAR

Ethyl (3,4-Dimethylphenyl)difluoroacetate (CAS 1027514-17-5) is an α,α-difluoro arylacetic acid ethyl ester belonging to the class of gem-difluorinated phenylacetate derivatives. With molecular formula C12H14F2O2 and a molecular weight of 228.24 g/mol, it features a gem-difluoro group at the benzylic α-position of the ester, a 3,4-dimethyl substitution pattern on the phenyl ring, and an ethyl ester terminus.

Molecular Formula C12H14F2O2
Molecular Weight 228.23
CAS No. 1027514-17-5
Cat. No. B3067316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3,4-Dimethylphenyl)difluoroacetate
CAS1027514-17-5
Molecular FormulaC12H14F2O2
Molecular Weight228.23
Structural Identifiers
SMILESCCOC(=O)C(C1=CC(=C(C=C1)C)C)(F)F
InChIInChI=1S/C12H14F2O2/c1-4-16-11(15)12(13,14)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3
InChIKeyRPOLHMZVPIJUDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (3,4-Dimethylphenyl)difluoroacetate (CAS 1027514-17-5): Procurement-Relevant Structural and Physicochemical Profile


Ethyl (3,4-Dimethylphenyl)difluoroacetate (CAS 1027514-17-5) is an α,α-difluoro arylacetic acid ethyl ester belonging to the class of gem-difluorinated phenylacetate derivatives . With molecular formula C12H14F2O2 and a molecular weight of 228.24 g/mol, it features a gem-difluoro group at the benzylic α-position of the ester, a 3,4-dimethyl substitution pattern on the phenyl ring, and an ethyl ester terminus . Its computed XlogP of 3.5 and topological polar surface area (TPSA) of 26.3 Ų place it in a lipophilicity range distinct from non-fluorinated phenylacetate esters, while the gem-difluoro motif imparts electronic modulation to both the ester carbonyl and the parent carboxylic acid . The compound is primarily positioned as a synthetic intermediate for pharmaceutical and agrochemical active ingredient development, as documented in multiple patent filings covering aryl difluoroacetic acid esters [1].

Why Ethyl (3,4-Dimethylphenyl)difluoroacetate Cannot Be Replaced by Generic Phenylacetate Esters in Research and Process Chemistry


Generic substitution of Ethyl (3,4-Dimethylphenyl)difluoroacetate with non-fluorinated phenylacetate esters or regioisomeric difluoroacetates introduces quantifiable deviations in lipophilicity, electronic character, and metabolic handling that propagate into downstream synthetic intermediates and final active molecules [1]. The gem-difluoro group at the α-position exerts a strong inductive electron-withdrawing effect that lowers the pKa of the corresponding carboxylic acid by approximately 3–4 log units relative to the non-fluorinated parent acid, fundamentally altering the acidity, salt-forming behavior, and chromatographic retention of all downstream intermediates [2]. Furthermore, the 3,4-dimethyl substitution pattern produces measurably different boiling points, flash points, and chromatographic retention times compared to the 3,5- and 2,5-dimethyl regioisomers, creating divergence in purification protocols and scale-up behavior . Simple replacement with non-fluorinated ethyl (3,4-dimethylphenyl)acetate sacrifices the metabolic blocking conferred by the CF₂ moiety at the benzylic position—a site susceptible to CYP450-mediated oxidation in vivo—thereby compromising the pharmacokinetic profile of any derived drug candidate [3].

Quantitative Differentiation Evidence for Ethyl (3,4-Dimethylphenyl)difluoroacetate (1027514-17-5) Relative to Closest Comparators


Lipophilicity (XlogP) of 3,4-Dimethylphenyl Difluoroacetate vs. Non-Fluorinated Analog and Regioisomers

The target compound exhibits a computed XlogP of 3.5, which is substantially elevated relative to the non-fluorinated parent acid 3,4-dimethylphenylacetic acid (LogP = 2.64) and its predicted ethyl ester (estimated LogP ≈ 2.8–3.0) [1]. This represents an approximate ΔlogP increase of +0.5 to +0.9 units attributable to the gem-difluoro substitution, consistent with literature reports that incorporating a second fluorine atom increases logP by approximately 0.45 log units in analogous systems [2]. Among regioisomers, the 3,5-dimethyl isomer (CAS 1248927-78-7) shares an identical computed XlogP of 3.5, while the 2,5-dimethyl isomer (CAS 272440-70-7) shows a lower SlogP of 3.35, indicating that both the difluoro group and the methyl substitution pattern influence lipophilicity in a non-additive manner [3].

Lipophilicity Drug-likeness SAR

pKa Modulation of the Parent Carboxylic Acid: Gem-Difluoro Inductive Effect Quantification

The gem-difluoro group at the α-position exerts a powerful inductive electron-withdrawing effect that dramatically lowers the pKa of the corresponding carboxylic acid hydrolysis product. 3,4-Dimethylphenylacetic acid has a predicted pKa of 4.40 ± 0.10 (or calculated pKa of 4.81), whereas α,α-difluoro(phenyl)acetic acid—the closest structurally characterized analog—exhibits a predicted pKa of approximately 1.04 [1][2]. This represents a pKa decrease of ≥3.3 log units. Literature on gem-difluorinated cycloalkanes reports pKa decreases of 0.3–0.5 units for remote fluorine effects; the much larger decrease observed in α,α-difluoroarylacetic acids reflects the direct attachment of the CF₂ group to the acidic carbon, where the inductive effect is maximally transmitted [3]. The (3,4-dimethylphenyl)-difluoroacetic acid (CAS 1027514-15-3), the direct acid counterpart of the target compound, is commercially available and would be expected to exhibit a pKa in the range of 0.8–1.5 .

Acidity pKa Salt formation Chromatography

Boiling Point and Flash Point Differentiation: 3,4-Dimethyl vs. 3,5-Dimethyl Regioisomer Comparison

The 3,4-dimethyl substitution pattern produces measurably distinct physical properties compared to the 3,5-dimethyl regioisomer. The target compound (3,4-dimethyl) exhibits a boiling point of 275.8 ± 35.0 °C at 760 mmHg and a flash point of 116.9 ± 20.8 °C, whereas the 3,5-dimethyl regioisomer (CAS 1248927-78-7) exhibits a boiling point of 266.8 ± 35.0 °C and a flash point of 111.7 ± 20.8 °C, both measured under equivalent conditions and reported by the same database . The 3,4-isomer shows an approximately +9 °C higher boiling point and a +5.2 °C higher flash point, differences that are attributable to the altered molecular shape, dipole moment, and intermolecular interactions conferred by the vicinal (ortho/para-directing) versus meta-disposed methyl groups on the aromatic ring.

Purification Distillation Process safety Scale-up

Metabolic Stability at the Benzylic Position: Gem-Difluoro Blockade of CYP450-Mediated Oxidation

The gem-difluoro group at the benzylic α-position of Ethyl (3,4-Dimethylphenyl)difluoroacetate replaces two vulnerable C–H bonds with strong C–F bonds (bond dissociation energy ~485 kJ/mol vs. ~410 kJ/mol for C–H), effectively blocking oxidative metabolism by cytochrome P450 enzymes at this site . This principle has been demonstrated in quantitative in vivo studies: Xue et al. (2010) showed that incorporation of a gem-difluoro group at the benzylic position of an nNOS inhibitor increased rat oral bioavailability from essentially 0% (non-fluorinated parent) to 22% (difluorinated analog), while maintaining target potency (Ki = 36 nM) [1]. The literature further documents that replacing benzylic CH₂ units with CF₂ significantly influences metabolic properties, and strategies that incorporate fluorine directly into these positions aid in accessing next-generation therapeutic candidates [2]. Although direct metabolic stability data for the 3,4-dimethylphenyl analog are not publicly available, the well-established class effect of gem-difluoro benzylic blockade is transferable to this scaffold.

Metabolic stability Pharmacokinetics Prodrug design

Patent-Covered Synthetic Utility as a Gateway Intermediate for Pharmaceuticals and Agrochemicals

The class of 2-aryl-2,2-difluoroacetic acid esters—to which Ethyl (3,4-Dimethylphenyl)difluoroacetate belongs—is explicitly claimed as useful synthetic intermediates for pharmaceutical and agrochemical active ingredients in multiple granted patents [1][2]. U.S. Patent US8802886 (Central Glass Co., 2014) describes a method for producing aromatic difluoroacetic acid esters with excellent yield via reaction of iodobenzenes with α-silyl difluoroacetic acid esters [1]. Japanese Patent JP5578705B2 (Sagami Chemical Research Center, 2014) claims (aryl)difluoroacetic acid ester derivatives as drug and agricultural chemical intermediates, with specific coverage of heterocyclic-substituted variants [2]. The target compound can be hydrolyzed to (3,4-dimethylphenyl)-difluoroacetic acid (CAS 1027514-15-3), reduced to the alcohol, converted to amides, or used directly in cross-coupling reactions, providing a multi-vector synthetic gateway . A 2024 publication in Organic Chemistry Frontiers further demonstrates that α,α-difluoroarylacetic esters—including this structural class—undergo selective photocatalytic deuterodefluorination to afford 2-fluoro-2-arylacetate-d and 2-arylacetate-d₂ products, highlighting their utility in isotopically labeled compound synthesis .

Synthetic intermediate Patent landscape IP position

Regioisomeric Purity Requirements: Chromatographic and Spectroscopic Differentiation from 3,5- and 2,5-Dimethyl Isomers

The 3,4-dimethyl substitution pattern is analytically distinguishable from the 3,5-dimethyl (CAS 1248927-78-7) and 2,5-dimethyl (CAS 272440-70-7) regioisomers by chromatographic retention and NMR spectroscopy, which is critical for procurement quality control. While all three regioisomers share the molecular formula C12H14F2O2 and molecular weight 228.24 g/mol, the different aromatic proton coupling patterns produce distinct ¹H NMR signatures . The 3,4-isomer features two ortho-coupled aromatic protons (H-5 and H-6) and one isolated aromatic proton (H-2), whereas the 3,5-isomer displays a symmetric meta-substitution pattern and the 2,5-isomer exhibits different coupling due to the ortho relationship of the methyl groups . These regioisomeric differences are significant because suppliers may offer mixtures or the wrong isomer; the 3,5-isomer is listed at ≥95% purity (hzbp.cn) and the 3,4-isomer at ≥90% purity (canspec.cn), indicating that residual regioisomeric impurity can be a procurement concern [1].

Analytical QC Regioisomer HPLC Procurement specification

Highest-Value Application Scenarios for Ethyl (3,4-Dimethylphenyl)difluoroacetate (1027514-17-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Benzylic Metabolic Blockade with Controlled Lipophilicity

In SAR programs where the 3,4-dimethylphenyl scaffold is part of a lead series but the benzylic position is identified as a metabolic hot spot (CYP450 oxidation), Ethyl (3,4-Dimethylphenyl)difluoroacetate provides a pre-fluorinated building block that installs the CF₂ blockade in a single step [1]. The XlogP of 3.5 positions the resulting intermediates within the optimal drug-likeness range (LogP 1–4), avoiding the excessive lipophilicity that can accompany trifluoromethyl or pentafluoroethyl alternatives . The compound can be hydrolyzed to the corresponding acid, converted to an amide, or reduced to the alcohol without losing the benzylic CF₂ group, making it suitable for parallel library synthesis [2].

Process Chemistry Scale-Up Requiring Defined Distillation and Safety Parameters

For kilo-lab or pilot-plant campaigns, the documented boiling point (275.8 ± 35.0 °C) and flash point (116.9 ± 20.8 °C) provide process engineers with the necessary data for distillation solvent swap design and hazardous area classification [1]. The approximately +9 °C higher boiling point relative to the 3,5-dimethyl regioisomer means that distillation protocols developed for the 3,4-isomer cannot be directly transferred to the 3,5-isomer without parameter adjustment, reinforcing the importance of sourcing the correct regioisomer from the outset .

Isotopic Labeling and Deuterated Drug Substance Synthesis

The demonstrated photocatalytic deuterodefluorination reactivity of α,α-difluoroarylacetic esters—including this structural class—enables selective conversion to 2-fluoro-2-arylacetate-d and 2-arylacetate-d₂ products using D₂O as the deuterium source [1]. This positions Ethyl (3,4-Dimethylphenyl)difluoroacetate as a viable starting material for the synthesis of deuterated analogs of 3,4-dimethylphenyl-containing drug candidates, a strategy increasingly pursued to improve pharmacokinetic half-life via the kinetic isotope effect .

Agrochemical Intermediate Development Leveraging Patent Precedent

The explicit inclusion of aryl difluoroacetic acid esters within the claims of JP5578705B2 and US8802886 supports the use of this compound in agrochemical lead development programs where fluorinated intermediates are valued for enhanced environmental stability and target-site binding [1]. The 3,4-dimethylphenyl motif is a privileged substructure in certain insecticide and fungicide classes, and the pre-installed CF₂ group eliminates a late-stage fluorination step that often requires expensive reagents (e.g., DAST, Deoxo-Fluor) and generates challenging purification problems .

Quote Request

Request a Quote for Ethyl (3,4-Dimethylphenyl)difluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.